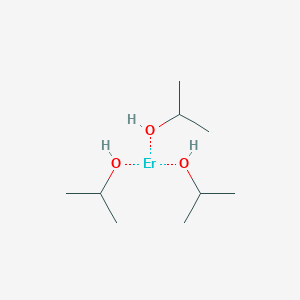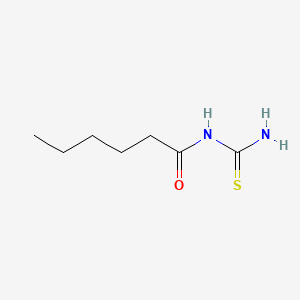
Z-beta-Ala-ONp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used in peptide synthesis and has a molecular weight of 344.32 g/mol . This compound is characterized by its white to off-white crystalline appearance and is often utilized in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Z-beta-Ala-ONp can be synthesized through the reaction of 4-nitrophenol with carbobenzyloxy-beta-alanine. The reaction typically involves the use of dicyclohexyl-carbodiimide as a coupling agent in ethyl acetate as the solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves large-scale reactors and precise control of reaction parameters to achieve consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Z-beta-Ala-ONp undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and 4-nitrophenol.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, which react with the nitrophenyl ester under mild conditions.
Major Products Formed
Hydrolysis: Beta-alanine and 4-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Z-beta-Ala-ONp is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: It serves as a building block for the synthesis of peptides, facilitating the formation of peptide bonds.
Biochemical Studies: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Medicinal Chemistry: Investigated for its potential role in drug development and as a prodrug for beta-alanine delivery.
Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of Z-beta-Ala-ONp involves its hydrolysis to release beta-alanine and 4-nitrophenol. Beta-alanine is a naturally occurring beta-amino acid that plays a role in various metabolic pathways. The nitrophenyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Ala-ONp: Similar in structure but with an alanine residue instead of beta-alanine.
Para-nitrophenol esters: Compounds like para-nitrophenyl acetate, which also contain the nitrophenyl ester functional group.
Uniqueness
Z-beta-Ala-ONp is unique due to the presence of the beta-alanine moiety, which imparts distinct biochemical properties compared to other nitrophenyl esters. This uniqueness makes it particularly valuable in peptide synthesis and biochemical research .
Propriétés
Formule moléculaire |
C17H16N2O6 |
|---|---|
Poids moléculaire |
344.32 g/mol |
Nom IUPAC |
2-(phenylmethoxycarbonylamino)ethyl 4-nitrobenzoate |
InChI |
InChI=1S/C17H16N2O6/c20-16(14-6-8-15(9-7-14)19(22)23)24-11-10-18-17(21)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |
Clé InChI |
FOWQACOHHLSFGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


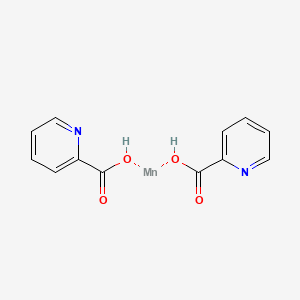
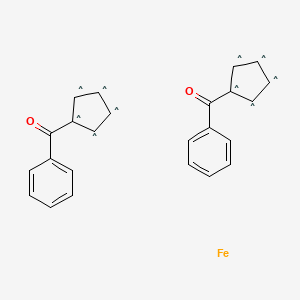
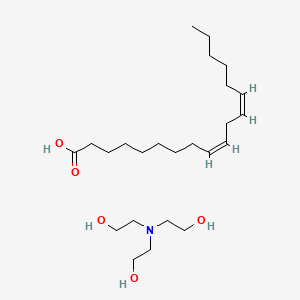


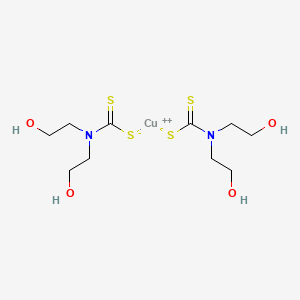
![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)

![3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13827286.png)

